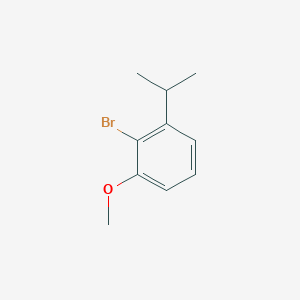

2-Bromo-1-isopropyl-3-methoxybenzene

Description

Contextual Significance of Substituted Benzene (B151609) Derivatives in Chemical Research

Substituted benzene derivatives are a cornerstone of modern chemical research and industry. Benzene, a simple aromatic hydrocarbon with the formula C₆H₆, can have one or more of its hydrogen atoms replaced by a wide variety of functional groups. byjus.com These substitutions fundamentally alter the molecule's physical and chemical properties.

The versatility of substituted benzenes makes them essential building blocks in numerous applications, including the synthesis of pharmaceuticals, agrochemicals, polymers, dyes, and organic electronic materials. asianscientist.com The ability to introduce multiple substituents with precise control over their positions on the benzene ring is a key goal in synthetic organic chemistry, as the substitution pattern dictates the molecule's function and reactivity. asianscientist.comwordpress.com The reactivity of the benzene ring towards further electrophilic substitution, for instance, is profoundly influenced by the electron-donating or electron-withdrawing nature of the substituents already present. libretexts.org

The Unique Architectural Features of 2-Bromo-1-isopropyl-3-methoxybenzene for Academic Investigation

The specific arrangement of substituents in this compound provides a unique molecular architecture for academic study. The molecule features three distinct groups attached to the benzene ring in a 1,2,3- or ortho- and meta- relationship.

Isopropyl Group: This bulky alkyl group at position 1 introduces significant steric hindrance, which can influence the regioselectivity of subsequent chemical reactions. It is generally considered a weakly activating group for electrophilic aromatic substitution.

Bromo Group: Located at position 2, the bromine atom serves as a key functional handle. The carbon-bromine bond can participate in a variety of important transformations, including metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), Grignard reagent formation, and lithiation. wikipedia.org While deactivating the ring towards electrophilic substitution through its inductive effect, it acts as an ortho, para-director due to resonance effects. libretexts.org

Methoxy (B1213986) Group: Positioned at the 3-position, the methoxy group is a strong electron-donating group through resonance. libretexts.org This makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles, directing them to the ortho and para positions relative to itself.

The interplay of these electronic and steric effects makes this compound an interesting substrate for investigating reaction outcomes where multiple factors compete to control selectivity.

Below is a data table outlining the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.11 g/mol |

| Canonical SMILES | CC(C)C1=C(C=CC=C1OC)Br |

Note: Data is based on standard chemical nomenclature and calculation.

The following interactive table compares the computed properties of this compound with some of its isomers, highlighting how the substituent placement affects molecular properties.

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | XLogP3* |

| 4-Bromo-2-isopropyl-1-methoxybenzene | 24591-33-1 | 229.11 | 3.7 |

| 1-Bromo-2-isopropyl-4-methoxybenzene | 34881-45-3 | 229.11 | 3.7 |

| 2-Bromo-1-isopropyl-3-methylbenzene | 65232-56-6 | 213.11 | 4.1 |

*XLogP3 is a computed measure of hydrophobicity. Source for comparative data: PubChem. nih.govlookchem.comnih.gov

Scope and Research Objectives within the Broader Field of Organobromine Chemistry

Organobromine chemistry is a significant sub-discipline of organic chemistry that studies the synthesis and application of compounds containing a carbon-bromine bond. wikipedia.org Naturally occurring organobromine compounds are surprisingly widespread, particularly in marine environments. wikipedia.orgnih.gov In industrial and academic settings, the field focuses on leveraging the unique reactivity of the C-Br bond.

The research objectives related to a compound like this compound within this field would likely include:

Development of Novel Synthetic Routes: Creating efficient and selective methods to synthesize polysubstituted aromatic compounds is a perpetual goal in organic chemistry. This molecule could serve as a key intermediate, where the bromine atom is replaced or used to build more complex molecular frameworks.

Probing Reaction Mechanisms: The specific steric and electronic environment of the molecule could be used to study how these factors influence the outcomes of various reactions, such as metal-catalyzed couplings or nucleophilic aromatic substitutions.

Scaffolding for Bioactive Molecules: The substituted benzene motif is prevalent in many pharmaceutical agents. Researchers might use this compound as a starting fragment to build new potential drug candidates, exploring how this particular substitution pattern influences biological activity.

Building Blocks for Materials Science: Aromatic compounds are fundamental to the creation of advanced materials. asianscientist.com This compound could be explored as a monomer or a precursor for polymers or organic electronic materials where its defined three-dimensional shape and electronic properties could impart desirable characteristics.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13BrO |

|---|---|

Molecular Weight |

229.11 g/mol |

IUPAC Name |

2-bromo-1-methoxy-3-propan-2-ylbenzene |

InChI |

InChI=1S/C10H13BrO/c1-7(2)8-5-4-6-9(12-3)10(8)11/h4-7H,1-3H3 |

InChI Key |

GZGLXRLXHGNBKH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)OC)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Bromo 1 Isopropyl 3 Methoxybenzene

Regioselective Bromination Approaches for Methoxy-Isopropylbenzenes

The primary challenge in the synthesis of 2-Bromo-1-isopropyl-3-methoxybenzene from 1-isopropyl-3-methoxybenzene (B1600703) lies in controlling the position of bromination. The methoxy (B1213986) group is a strong activating ortho-, para-director, while the isopropyl group is a weaker activating ortho-, para-director. youtube.comleah4sci.com This would typically lead to a mixture of products with bromination occurring at the positions activated by both groups. Therefore, regioselective methods are crucial to achieve the desired 2-bromo isomer.

Electrophilic Aromatic Bromination Techniques

Standard electrophilic aromatic bromination using molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃ would likely result in a mixture of isomers due to the activating and directing effects of the methoxy and isopropyl groups. The methoxy group strongly directs ortho and para, and the isopropyl group also directs ortho and para, albeit to a lesser extent. youtube.comleah4sci.com The position para to the strong methoxy director is blocked by the isopropyl group. The positions ortho to the methoxy group are C2 and C6. The C2 position is also ortho to the isopropyl group, while the C4 position is para to the isopropyl group and ortho to the methoxy group. The C6 position is ortho to the methoxy group and meta to the isopropyl group. Consequently, a standard bromination would likely yield a mixture of 2-bromo-, 4-bromo-, and 6-bromo-1-isopropyl-3-methoxybenzene, with the 4- and 6-isomers potentially being major products. Achieving high selectivity for the 2-bromo isomer would be challenging without the use of more sophisticated methods. nih.gov

Directed Ortho-Metalation (DoM) Strategies in Halogenation

Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryllithium intermediate can then be quenched with an electrophile, such as a bromine source.

In the context of 1-isopropyl-3-methoxybenzene, the methoxy group can act as a directing group. wikipedia.org Treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) would preferentially lead to lithiation at the C2 position, which is ortho to the methoxy group. Subsequent quenching of the resulting aryllithium species with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, would install the bromine atom at the desired C2 position, yielding this compound with high regioselectivity. The general principle of DoM makes it a highly promising route for this specific synthesis. wikipedia.orguwindsor.ca

Table 1: Key Reagents in Directed Ortho-Metalation (DoM)

| Reagent Class | Examples | Role in DoM |

| Directing Group | Methoxy (-OCH₃), Amide (-CONR₂) | Directs deprotonation to the ortho position. |

| Organolithium Base | n-Butyllithium, sec-Butyllithium | Strong base for deprotonation. |

| Bromine Source | 1,2-Dibromoethane, Hexabromoethane | Electrophile to quench the aryllithium. |

Application of N-Bromosuccinimide (NBS) in Aromatic Bromination

N-Bromosuccinimide (NBS) is a versatile reagent for bromination, and its selectivity can be influenced by the reaction conditions. organic-chemistry.org In the electrophilic bromination of activated aromatic rings, NBS can provide a source of electrophilic bromine, often with improved selectivity compared to molecular bromine. nih.gov For highly activated systems, such as those containing a methoxy group, NBS can lead to para-selective bromination. nih.gov However, in 1-isopropyl-3-methoxybenzene, the para position to the methoxy group is occupied. Therefore, bromination would be directed to the ortho positions. The use of NBS in a suitable solvent system, potentially with a catalyst, could offer a regioselective route to the desired 2-bromo isomer, although the formation of other isomers cannot be entirely ruled out without specific experimental data. researchgate.net

Utilization of Hypervalent Iodine Reagents for Bromination

Hypervalent iodine reagents have emerged as mild and efficient reagents for a variety of organic transformations, including the halogenation of aromatic compounds. acs.orgnih.govresearchgate.net Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) or [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) in the presence of a bromide source can generate a reactive electrophilic bromine species. sci-hub.sefrontiersin.org These methods often exhibit high regioselectivity, particularly for para-bromination of activated arenes. sci-hub.se In cases where the para-position is blocked, ortho-bromination can be favored. The use of a hypervalent iodine-based system could potentially offer a regioselective synthesis of this compound, minimizing the formation of byproducts often seen with traditional bromination methods.

Installation of Isopropyl Moieties into Halogenated Methoxybenzenes

An alternative synthetic approach involves introducing the isopropyl group onto a pre-brominated methoxybenzene scaffold. This strategy relies on the regioselective synthesis of a suitable bromo-methoxybenzene derivative followed by the installation of the isopropyl group.

Friedel-Crafts Alkylation Protocols

The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. wikipedia.org This reaction typically involves an alkyl halide, an alkene, or an alcohol as the alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemistrysteps.com To synthesize this compound via this route, a potential precursor would be 2-bromo-5-methoxy-anisole or a related isomer.

However, Friedel-Crafts alkylations are prone to several limitations, including the possibility of carbocation rearrangements and polyalkylation. chemistrysteps.com When using an isopropylating agent such as isopropyl chloride or propene, the secondary isopropyl carbocation is relatively stable, reducing the likelihood of rearrangement. The directing effects of the bromo and methoxy substituents on the starting material would influence the position of isopropylation. For instance, in 2-bromo-5-methoxy-anisole, the methoxy group would strongly direct the incoming isopropyl group to its ortho and para positions. A significant challenge would be to achieve selective isopropylation at the desired position to form the target molecule. Careful selection of the starting bromo-methoxybenzene isomer and optimization of reaction conditions would be critical for a successful synthesis. nih.govmdpi.comsemanticscholar.org

Table 2: Common Reagents in Friedel-Crafts Alkylation

| Reagent Class | Examples | Role in Friedel-Crafts Alkylation |

| Alkylating Agent | Isopropyl chloride, Propene, Isopropanol | Source of the isopropyl electrophile. |

| Lewis Acid Catalyst | Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃) | Activates the alkylating agent. |

| Aromatic Substrate | Bromo-methoxybenzene derivatives | The ring to be alkylated. |

Other Carbon-Carbon Bond Formation Methods for Isopropyl Group Introduction

Beyond classical Friedel-Crafts reactions, other carbon-carbon bond-forming methods can be employed to introduce the isopropyl group onto an aromatic ring, often providing solutions to the limitations of rearrangement and polyalkylation. Transition metal-catalyzed cross-coupling reactions are a primary alternative. For instance, a Negishi coupling could be utilized, involving the reaction of an organozinc reagent, such as isopropylzinc chloride, with a suitably substituted aryl halide in the presence of a palladium or nickel catalyst. Similarly, Suzuki coupling, using isopropylboronic acid or its esters, offers a robust method for forming the aryl-isopropyl bond. chemistry.coach

These methods are particularly advantageous when dealing with highly functionalized arenes where the harsh Lewis acidic conditions of Friedel-Crafts alkylation are not tolerated. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. illinois.edu

Another approach involves the reaction of an organometallic reagent, such as an aryllithium or Grignard reagent, with a ketone like acetone. The resulting tertiary alcohol can then be reduced to furnish the isopropyl group. This multi-step sequence provides an alternative route that avoids the direct use of isopropyl halides.

| Method | Reagents | Catalyst | Key Features |

| Negishi Coupling | Isopropylzinc halide + Aryl halide | Pd or Ni complex | Mild conditions, high functional group tolerance. |

| Suzuki Coupling | Isopropylboronic acid/ester + Aryl halide | Pd complex + Base | Stable reagents, good for complex molecules. |

| Grignard/Organolithium | Aryl-MgBr/Li + Acetone, then reduction | None for C-C bond formation | Forms a tertiary alcohol intermediate; avoids carbocation rearrangements. |

Methoxylation Strategies in Brominated Isopropylbenzenes

Introducing a methoxy group onto a brominated isopropylbenzene framework can be accomplished through several synthetic routes. The choice of strategy depends on the available starting materials and the desired regioselectivity.

Nucleophilic Aromatic Substitution (SNAr) for Methoxy Group Introduction

Nucleophilic aromatic substitution (SNAr) is a pathway for introducing nucleophiles, such as methoxide, onto an aromatic ring. However, this reaction generally requires the presence of strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to a leaving group (like a halogen) to activate the ring toward nucleophilic attack. In a typical brominated isopropylbenzene, the isopropyl group is electron-donating, and there are no other strongly activating groups. Therefore, direct methoxylation via an SNAr mechanism is generally not a viable or efficient strategy for this class of compounds. The electronic properties of the substrate are unfavorable for the formation of the required Meisenheimer complex intermediate.

Ether Synthesis Methodologies

More conventional and effective methods for forming the methoxy ether are available. The Williamson ether synthesis is a classic and reliable approach. This method would involve the deprotonation of a corresponding brominated isopropylphenol with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to attack a methylating agent like methyl iodide or dimethyl sulfate. The key challenge in this route is the regioselective synthesis of the precursor phenol (B47542).

Modern methods focusing on direct C-H activation have also emerged as powerful tools. Palladium-catalyzed C-H methoxylation can introduce a methoxy group directly onto an aryl C-H bond. nih.gov This approach can offer high regioselectivity, often guided by the steric and electronic influences of the existing substituents or through the use of a directing group. nih.gov For a substrate like a bromoisopropylbenzene, directing group strategies might be necessary to achieve the desired 1,2,3-substitution pattern.

| Method | Precursor | Reagents | Description |

| Williamson Ether Synthesis | Brominated isopropylphenol | 1. Base (e.g., NaH, K2CO3)2. Methylating agent (e.g., CH3I, (CH3)2SO4) | A two-step process involving phenoxide formation followed by nucleophilic attack on the methylating agent. |

| C-H Methoxylation | Brominated isopropylbenzene | Methanol or other methoxy source | Palladium or other transition metal catalyst |

Convergent and Divergent Synthetic Pathways to this compound

The construction of a multi-substituted arene like this compound can be approached using either a divergent or a convergent strategy.

A divergent synthesis begins with a common starting material that is sequentially functionalized to introduce the required groups. nih.gov For the target molecule, a plausible divergent route could start with 3-bromoanisole (B1666278).

Starting Material: 3-Bromoanisole. The methoxy group is an ortho-, para-director, while the bromo group is also an ortho-, para-director but a deactivator.

Step 1: Isopropylation. A Friedel-Crafts alkylation of 3-bromoanisole would likely lead to a mixture of isomers, with substitution occurring at positions 2, 4, and 6. Directing the isopropyl group specifically to the 2-position between the existing substituents would be challenging due to steric hindrance.

Step 2: Bromination. An alternative divergent path could start with 3-isopropylanisole. Subsequent bromination would again be governed by the directing effects of the methoxy and isopropyl groups, likely favoring substitution at the 4- and 6-positions rather than the desired 2-position.

A convergent synthesis , in contrast, involves preparing separate, complex fragments of the target molecule and then joining them in a final step. researchgate.net This can often be more efficient for complex targets. A potential convergent strategy for this compound could involve:

Fragment A: Preparation of a 2-bromo-3-methoxyphenylboronic acid.

Fragment B: An isopropyl source suitable for cross-coupling, such as isopropyl bromide or iodide.

Coupling: A Suzuki or similar palladium-catalyzed cross-coupling reaction between the two fragments to form the final carbon-carbon bond, installing the isopropyl group. This approach precisely controls the location of all substituents.

Methodological Innovations in Multi-Substituted Arene Synthesis Applicable to this compound

Recent advances in organic synthesis offer powerful tools for the construction of highly substituted aromatic rings with high precision, which could be applied to synthesize this compound. researchgate.net A key area of innovation is the use of directing groups for sequential, transition-metal-catalyzed C–H functionalization. nih.govelsevierpure.com

This strategy involves installing a directing group on the aromatic ring that can coordinate to a metal catalyst (commonly palladium) and selectively activate specific C-H bonds for functionalization. nih.gov A hypothetical synthesis using this logic might proceed as follows:

Installation of a Directing Group: Start with an accessible substrate, such as 3-methoxyaniline. The amino group can be converted into a directing group (e.g., a pyrimidine (B1678525) or picolinamide).

Directed C-H Isopropylation: The directing group could guide a palladium catalyst to functionalize the C-H bond at the 2-position with an isopropyl source.

Directed C-H Bromination: In a subsequent step, the same directing group could facilitate the bromination of the C-H bond at the 6-position (which corresponds to the 2-position in the final product numbering scheme relative to the bromo group).

Removal/Modification of Directing Group: Finally, the directing group can be removed or converted into another desired functionality.

Such iterative C-H functionalization strategies provide a highly controlled and efficient route to 1,2,3-trisubstituted arenes, overcoming the regioselectivity challenges often encountered with classical electrophilic aromatic substitution reactions. elsevierpure.com These methods represent the cutting edge of arene synthesis and are well-suited for preparing structurally complex molecules like this compound.

Chemical Reactivity and Transformation Studies of 2 Bromo 1 Isopropyl 3 Methoxybenzene

Halogen-Directed Reactivity Investigations

The bromine atom in 2-Bromo-1-isopropyl-3-methoxybenzene is the primary site of reactivity for a variety of transformations, enabling the introduction of new functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. The interplay of the ortho-isopropyl group's steric hindrance and the methoxy (B1213986) group's electronic influence dictates the feasibility and outcomes of these reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to proceed efficiently, the aromatic ring is typically activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In the case of this compound, the methoxy group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Furthermore, the absence of any strong electron-withdrawing groups makes this substrate generally unreactive under typical SNAr conditions. Scientific literature does not currently contain documented examples of successful SNAr reactions involving this compound.

Cross-Coupling Reactions at the Bromine Center

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, and aryl bromides are common substrates for these transformations. The reactivity of this compound in several key cross-coupling reactions is a subject of significant synthetic interest.

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis. nih.gov The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. rsc.org

Despite the utility of this reaction, a thorough review of the scientific literature reveals no specific studies detailing the Suzuki-Miyaura coupling of this compound with organoboron reagents. While the reaction is broadly applicable to a wide variety of aryl bromides, the specific combination of steric hindrance from the adjacent isopropyl group and the electronic effect of the methoxy group on this particular substrate has not been reported. Therefore, no experimental data on reaction conditions, catalysts, or yields for this specific transformation is available.

The Heck coupling reaction involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. This reaction is a versatile method for the formation of carbon-carbon bonds.

There are no specific examples in the scientific literature of the Heck coupling reaction being performed with this compound. Consequently, there is no available data on the performance of this substrate in Heck reactions, including details on successful coupling partners, catalysts, reaction conditions, or product yields.

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is a reliable method for the synthesis of substituted alkynes.

A comprehensive search of chemical databases and scientific journals did not yield any specific instances of the Sonogashira coupling reaction being carried out with this compound as the aryl halide component. As a result, there are no reported protocols, including catalyst systems, bases, solvents, or reaction temperatures, for the successful Sonogashira coupling of this particular compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction has become a widely used method for the synthesis of arylamines. rsc.org

Detailed investigations of the Buchwald-Hartwig amination using this compound as the aryl halide substrate have not been reported in the peer-reviewed scientific literature. Therefore, there is a lack of specific information regarding suitable amine coupling partners, effective catalyst-ligand systems, and optimized reaction conditions for the amination of this sterically hindered and electronically modified aryl bromide.

Aromatic Electrophilic Substitution Patterns in the Presence of Bromine, Isopropyl, and Methoxy Groups

The regiochemical outcome of electrophilic aromatic substitution reactions on this compound is dictated by the interplay of the directing effects of the three substituents: the bromine atom, the isopropyl group, and the methoxy group. The methoxy group (-OCH₃) is a strong activating group and directs incoming electrophiles to the ortho and para positions. The isopropyl group (-CH(CH₃)₂) is a weak activating group, also directing to the ortho and para positions. Conversely, the bromine atom (-Br) is a deactivating group but is also an ortho, para director. msu.edulibretexts.orglumenlearning.com

The positions on the benzene (B151609) ring relative to the substituents are numbered as follows: C1 is attached to the isopropyl group, C2 to the bromine, C3 to the methoxy group, leaving C4, C5, and C6 available for substitution. The powerful activating and directing effect of the methoxy group is expected to be the dominant influence. It strongly activates the positions ortho (C4) and para (C6) to it. The isopropyl group directs to its ortho (none available) and para (C4) positions. The bromine atom directs to its ortho (none available) and para (C5) positions.

Considering these combined effects, the C4 and C6 positions are the most likely sites for electrophilic attack due to the strong activation from the methoxy group. Steric hindrance from the adjacent bulky isopropyl group may influence the ratio of substitution at these positions.

Halogenation Studies (Beyond Bromination)

Further halogenation of this compound, for instance with chlorine (chlorination), would be expected to follow the directing pattern established by the existing substituents. The methoxy group's strong ortho, para directing effect will be the primary determinant of the product distribution.

Predicted Products of Chlorination:

The primary products anticipated from the chlorination of this compound are:

2-Bromo-1-chloro-3-isopropyl-5-methoxybenzene (substitution at C4)

2-Bromo-3-chloro-1-isopropyl-5-methoxybenzene (substitution at C6)

Steric hindrance from the isopropyl group at C1 might favor substitution at the C6 position over the C4 position. The bromine at C2 also contributes to steric crowding around the C4 position.

Interactive Table: Predicted Regioselectivity in Halogenation

| Electrophile | Reagent | Predicted Major Product(s) | Predicted Minor Product(s) |

|---|

Nitration and Sulfonation Reaction Pathways

Nitration:

Nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, is also governed by the strong activating effect of the methoxy group. The nitro group (-NO₂) is expected to be introduced at the positions ortho and para to the methoxy group.

Predicted Products of Nitration:

2-Bromo-1-isopropyl-3-methoxy-4-nitrobenzene (substitution at C4)

2-Bromo-1-isopropyl-3-methoxy-6-nitrobenzene (substitution at C6)

Similar to halogenation, the steric bulk of the isopropyl group may lead to a preference for nitration at the C6 position. Studies on related compounds like 4-isopropylanisole (B1583350) show that nitration can sometimes lead to ipso-substitution, where the isopropyl group is replaced by the nitro group, although this is generally a minor pathway. rsc.org

Sulfonation:

Sulfonation, using fuming sulfuric acid, would follow a similar regiochemical preference. The sulfonic acid group (-SO₃H) will be directed to the C4 and C6 positions. This reaction is often reversible, and the product distribution can be influenced by thermodynamic control.

Predicted Products of Sulfonation:

4-Bromo-5-isopropyl-3-methoxybenzenesulfonic acid (substitution at C6)

2-Bromo-3-isopropyl-5-methoxybenzenesulfonic acid (substitution at C4)

Interactive Table: Predicted Regioselectivity in Nitration and Sulfonation

| Reaction | Reagent | Predicted Major Product(s) | Predicted Minor Product(s) |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-Bromo-1-isopropyl-3-methoxy-6-nitrobenzene | 2-Bromo-1-isopropyl-3-methoxy-4-nitrobenzene |

Reactivity of the Isopropyl Group

Oxidation Reactions Affecting Alkyl Chains

The isopropyl group attached to the benzene ring is susceptible to oxidation, particularly at the benzylic position. The benzylic carbon is the carbon atom of the isopropyl group directly attached to the aromatic ring.

One common oxidation pathway for isopropylarenes is the aerobic oxidation to form a hydroperoxide. For instance, 2-isopropyl-1,4-dimethylbenzene can undergo aerobic oxidation to yield a tertiary hydroperoxide. researchgate.net A similar transformation could be envisioned for this compound, which would lead to the formation of 2-(2-bromo-3-methoxyphenyl)propan-2-yl hydroperoxide. This intermediate can then be further transformed, for example, through acid-catalyzed rearrangement.

Interactive Table: Potential Oxidation Products of the Isopropyl Group

| Oxidizing Agent | Potential Product |

|---|---|

| O₂ (air) | 2-(2-Bromo-3-methoxyphenyl)propan-2-yl hydroperoxide |

Under more vigorous oxidation conditions, such as with hot, acidic potassium permanganate, the entire isopropyl group can be cleaved to afford a carboxylic acid. In this case, the product would be 2-bromo-3-methoxybenzoic acid.

Functionalization of Aliphatic C-H Bonds (if relevant to the compound)

The functionalization of the aliphatic C-H bonds of the isopropyl group, while challenging, is an area of active research in organic synthesis. For this compound, this would involve targeting the C-H bonds of the two methyl groups or the benzylic C-H bond of the isopropyl substituent.

Reactivity of the Methoxy Group

The methoxy group (-OCH₃) in this compound is generally stable. However, under certain conditions, it can undergo cleavage. The most common method for cleaving aryl methyl ethers is treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃).

This reaction proceeds via a nucleophilic substitution mechanism, where the oxygen of the methoxy group is protonated (or coordinates to the Lewis acid), making the methyl group susceptible to attack by a nucleophile (e.g., Br⁻). The products of this reaction would be 2-bromo-3-isopropylphenol (B8771395) and a methyl halide (e.g., methyl bromide).

Interactive Table: Methoxy Group Cleavage Reactions

| Reagent | Product | Byproduct |

|---|---|---|

| HBr (conc.) | 2-Bromo-3-isopropylphenol | Methyl bromide |

The methoxy group's lone pair of electrons plays a crucial role in its activating and directing effects in electrophilic aromatic substitution, as discussed in section 3.2. youtube.com This electron-donating resonance effect significantly enhances the nucleophilicity of the aromatic ring at the ortho and para positions.

Demethylation Reactions

The methoxy group in this compound can undergo demethylation to yield the corresponding phenol (B47542). This transformation is typically achieved using strong Lewis acids or nucleophilic reagents. A common reagent for the demethylation of aryl methyl ethers is aluminum trichloride (B1173362) (AlCl₃).

The mechanism for AlCl₃-promoted demethylation of ortho-substituted aryl methyl ethers involves the formation of a complex between the Lewis acid and the oxygen atom of the methoxy group, as well as a neighboring electron-withdrawing group if present. In the case of this compound, the reaction would likely proceed through the complexation of AlCl₃ with the methoxy group, followed by nucleophilic attack by a chloride ion or another nucleophile present in the reaction mixture on the methyl group, leading to the cleavage of the O-CH₃ bond. The presence of the ortho-bromo and ortho-isopropyl groups may sterically hinder this process to some extent.

| Reagent | Conditions | Expected Product | General Yields for Related Compounds |

| AlCl₃ | Dichloromethane, Room Temperature | 2-Bromo-3-isopropylphenol | 90-98% researchgate.net |

| BBr₃ | Dichloromethane, Low Temperature | 2-Bromo-3-isopropylphenol | Generally high |

| HBr | Acetic Acid, Reflux | 2-Bromo-3-isopropylphenol | Variable |

Table 1: Plausible Demethylation Reactions for this compound

Role as a Directing Group in Aromatic Transformations

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring dictate the position of the incoming electrophile. The directing effect of each substituent in this compound needs to be considered to predict the regioselectivity of such transformations.

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director. libretexts.orglibretexts.orgyoutube.combyjus.com It donates electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho and para positions. youtube.com

Isopropyl Group (-CH(CH₃)₂): The isopropyl group is a weak activating group and an ortho, para-director. youtube.com It donates electron density through an inductive effect.

Bromo Group (-Br): The bromo group is a deactivating group due to its strong inductive electron-withdrawing effect. byjus.com However, it is an ortho, para-director because of the lone pairs on the bromine atom that can be donated to the ring through resonance, stabilizing the arenium ion for ortho and para attack. byjus.com

Considering the steric hindrance from the bulky isopropyl group, attack at the C6 position might be slightly disfavored compared to the C4 position. Therefore, the major product in an electrophilic aromatic substitution reaction on this compound is predicted to be the one where the electrophile adds to the C4 position.

| Substituent | Electronic Effect | Directing Influence |

| -OCH₃ | Activating (Resonance) | ortho, para |

| -CH(CH₃)₂ | Activating (Inductive) | ortho, para |

| -Br | Deactivating (Inductive), Directing (Resonance) | ortho, para |

Table 2: Directing Effects of Substituents in this compound

Advanced Reaction Mechanisms and Stereochemical Considerations

Concerted vs. Stepwise Mechanisms in Aromatic Transformations

Electrophilic aromatic substitution reactions, which are the most common transformations for aromatic compounds like this compound, proceed through a stepwise mechanism. masterorganicchemistry.comlibretexts.orgmsu.edu This mechanism involves the formation of a carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org

The reaction is not concerted. In a concerted reaction, bond breaking and bond forming occur simultaneously in a single transition state. In contrast, the mechanism for EAS involves two distinct steps:

Formation of the Arenium Ion: The aromatic ring acts as a nucleophile and attacks the electrophile (E⁺). This is the slow, rate-determining step as it disrupts the aromaticity of the ring. msu.edu The resulting arenium ion is resonance-stabilized, with the positive charge delocalized over the remaining sp²-hybridized carbon atoms.

Deprotonation: A base in the reaction mixture removes a proton from the sp³-hybridized carbon atom of the arenium ion. This is a fast step that restores the aromaticity of the ring. masterorganicchemistry.com

There is no substantial evidence to suggest that electrophilic aromatic substitution on benzene or its derivatives follows a concerted mechanism. The isolation and characterization of arenium ion intermediates in some cases provide strong support for the stepwise pathway.

Regioselectivity and Stereoselectivity in Complex Aromatic Systems

The regioselectivity of reactions involving this compound is a complex interplay of the electronic and steric effects of the three substituents. As discussed in section 3.4.2, the powerful ortho, para-directing effect of the methoxy group is expected to be the dominant factor in electrophilic aromatic substitution reactions. pressbooks.pub

Steric hindrance plays a crucial role in determining the ratio of isomeric products. The bulky isopropyl group at the C1 position will sterically hinder the approach of an electrophile to the adjacent C6 position. Consequently, the C4 position, which is less sterically encumbered, is the most likely site of substitution.

Stereoselectivity is generally not a primary consideration in the electrophilic substitution reactions of this achiral molecule unless a chiral reagent or catalyst is employed, which could potentially lead to enantioselective or diastereoselective outcomes.

Photochemical and Radiolytic Transformations of Halogenated Aromatic Derivatives

Photochemical Transformations

Halogenated aromatic compounds, including bromoanisoles, can undergo photochemical transformations upon exposure to ultraviolet (UV) light. A common photochemical reaction for aryl halides is dehalogenation, which involves the homolytic cleavage of the carbon-halogen bond. rsc.orgresearchgate.net

For this compound, irradiation with UV light could lead to the homolysis of the C-Br bond, generating an aryl radical and a bromine radical. The aryl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to form 1-isopropyl-3-methoxybenzene (B1600703). This type of photochemical dehalogenation has been observed for bromobenzene (B47551) and other bromoaromatic compounds. rsc.org The efficiency of this process can be influenced by the solvent and the presence of photosensitizers or electron donors.

Radiolytic Transformations

Radiolysis involves the chemical decomposition of a substance by high-energy radiation, such as gamma rays or electron beams. The radiolysis of aromatic ethers can proceed through various mechanisms, including the formation of radical cations and the cleavage of C-O and C-H bonds. ekb.eglookchem.com

In the case of this compound, radiolysis could initiate several reaction pathways. The high energy can lead to the ejection of an electron, forming a radical cation. This radical cation can then undergo fragmentation or react with other species. The C-Br bond is a likely site for cleavage due to its lower bond dissociation energy compared to C-C and C-H bonds. This would result in dehalogenation, similar to the photochemical process. Additionally, the ether linkage can be a target, with the potential for C-O bond cleavage. iaea.org The radiolysis of halogenated organic compounds in aqueous solutions can also involve reactions with hydrated electrons and hydroxyl radicals, leading to their degradation. ekb.eg

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 Bromo 1 Isopropyl 3 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic and Aliphatic Proton and Carbon Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed molecular structure of 2-bromo-1-isopropyl-3-methoxybenzene in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, a complete picture of the atomic framework can be assembled.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each type of proton. The isopropyl group would present as a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The methoxy (B1213986) group (OCH₃) would appear as a sharp singlet. The three protons on the aromatic ring are chemically distinct and would likely appear as a triplet and two doublets, with their precise chemical shifts and coupling constants providing definitive information about their relative positions.

The ¹³C NMR spectrum, typically recorded with complete proton decoupling, would display a unique signal for each of the 10 carbon atoms in the molecule, as there are no elements of symmetry that would make any carbons chemically equivalent. The chemical shifts would differentiate the aliphatic carbons of the isopropyl and methoxy groups from the six distinct aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Isopropyl-CH | ~3.3-3.5 ppm (septet) | ~28-32 ppm |

| Isopropyl-CH₃ | ~1.2-1.4 ppm (doublet) | ~22-25 ppm |

| Methoxy-CH₃ | ~3.8-4.0 ppm (singlet) | ~55-58 ppm |

| Aromatic-H4 | ~7.0-7.2 ppm (triplet) | ~122-125 ppm |

| Aromatic-H5 | ~6.7-6.9 ppm (doublet) | ~110-115 ppm |

| Aromatic-H6 | ~7.3-7.5 ppm (doublet) | ~128-132 ppm |

| Aromatic-C1 | N/A | ~148-152 ppm |

| Aromatic-C2 | N/A | ~115-120 ppm |

| Aromatic-C3 | N/A | ~157-160 ppm |

| Aromatic-C4 | N/A | ~122-125 ppm |

| Aromatic-C5 | N/A | ~110-115 ppm |

| Aromatic-C6 | N/A | ~128-132 ppm |

While 1D NMR provides foundational data, 2D NMR experiments are essential for the unambiguous assignment of all signals. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a strong cross-peak would be observed between the isopropyl methine proton and the isopropyl methyl protons. It would also confirm the connectivity between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign each protonated carbon signal by linking the ¹H signals (e.g., of the methoxy and isopropyl groups) to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular skeleton. For instance, correlations would be expected from the methoxy protons to the C3 aromatic carbon, and from the isopropyl methine proton to the C1, C2, and C6 aromatic carbons, confirming the substitution pattern on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for confirming the relative positioning of substituents. A NOESY spectrum would show cross-peaks between the isopropyl methine proton and the aromatic proton at the C6 position, and between the methoxy protons and the aromatic proton at the C4 position, providing definitive proof of the 1,2,3-substitution pattern.

Solid-State NMR (SSNMR) provides structural information on materials in their solid, crystalline, or amorphous forms. europeanpharmaceuticalreview.comresearchgate.net Unlike solution NMR, SSNMR can reveal details about the molecular packing, conformation, and dynamics in the solid lattice. europeanpharmaceuticalreview.comnih.gov For this compound, SSNMR could be used to:

Identify Polymorphs: Differentiate between different crystalline forms (polymorphs), which may have distinct physical properties. Each polymorph would yield a unique SSNMR spectrum due to differences in the local chemical environment. researchgate.net

Determine Crystallographic Asymmetry: Resolve signals from crystallographically inequivalent molecules within the unit cell, providing information that complements X-ray diffraction data. europeanpharmaceuticalreview.com

Characterize Amorphous Content: Detect and quantify non-crystalline (amorphous) content within a bulk sample, which is often challenging for diffraction-based methods. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl and methoxy groups would be observed in the 2850-3000 cm⁻¹ region. Strong bands corresponding to the aromatic C=C ring stretching would be found in the 1450-1600 cm⁻¹ range. The C-O stretching of the methoxy group would likely produce a strong signal around 1020-1250 cm⁻¹. The C-Br stretch is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong, sharp signals in Raman spectra, making it a powerful tool for analyzing the benzene ring substitution pattern.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-O (Ether) Stretch | 1020 - 1250 | IR |

| C-Br Stretch | 500 - 600 | IR, Raman |

Mass Spectrometry Techniques for Molecular Ion and Fragmentation Analysis (e.g., HRMS, GC-MS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental formula of a compound, as well as gaining structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. For this compound (C₁₀H₁₃BrO), the calculated exact mass is approximately 228.0150 Da. An HRMS measurement confirming this mass to within a few parts per million would provide strong evidence for the elemental formula. A key feature would be the isotopic pattern of bromine: natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion (M⁺) and the M+2 ion, separated by two mass units, which is a definitive signature for a monobrominated compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique separates the compound from a mixture before it enters the mass spectrometer. In electron ionization (EI) mode, the molecule is fragmented in a reproducible manner. The fragmentation pattern provides a "fingerprint" that can confirm the structure. Expected fragmentation pathways for this compound include:

Loss of a methyl group (•CH₃) from the isopropyl moiety to give a stable benzylic cation ([M-15]⁺).

Loss of the entire isopropyl group (•C₃H₇) to yield a bromomethoxybenzene fragment ([M-43]⁺).

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. If a single crystal of sufficient quality can be grown, this technique can precisely measure bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This would provide unambiguous confirmation of the connectivity and spatial arrangement of the bromo, isopropyl, and methoxy substituents on the benzene ring, leaving no doubt as to the compound's identity. Currently, there is no publicly available crystal structure for this compound.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC, HPLC)

Chromatographic methods are paramount for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

Gas Chromatography (GC): Due to its expected volatility, this compound is well-suited for GC analysis. Using a capillary column (e.g., DB-5 or similar), the compound would elute at a characteristic retention time. When coupled with a flame ionization detector (FID), GC can be used to determine the purity of a sample, with the peak area being proportional to the concentration.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment. sielc.com A reversed-phase method, likely using a C18 stationary phase with a mobile phase such as a gradient of acetonitrile (B52724) and water, would be effective. sielc.com The compound would be detected by a UV detector, typically set at a wavelength where the benzene ring absorbs strongly (e.g., ~254 nm). The appearance of a single, sharp peak at a specific retention time would indicate a high degree of purity.

Computational and Theoretical Investigations of 2 Bromo 1 Isopropyl 3 Methoxybenzene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the electronic properties and stability of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about molecular orbitals, charge distribution, and energy landscapes.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for calculating the optimized geometry and energy of molecules like 2-bromo-1-isopropyl-3-methoxybenzene. The geometry optimization process involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. mdpi.com DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov

For this compound, DFT would be used to determine the precise three-dimensional structure, including the orientation of the isopropyl and methoxy (B1213986) groups relative to the benzene (B151609) ring. These calculations would also reveal the energetic barriers for the rotation of these substituent groups, providing insight into the molecule's conformational flexibility.

Table 1: Predicted Molecular Geometry Parameters for this compound using DFT Note: This data is illustrative and based on typical values for similar substituted benzene molecules calculated using DFT methods.

| Parameter | Atom Pair/Trio | Predicted Value |

| Bond Length | C-Br | ~1.90 Å |

| C-O (methoxy) | ~1.36 Å | |

| C-C (isopropyl) | ~1.52 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angle | C-C-Br | ~120° |

| C-C-O | ~118° | |

| C-O-C (methoxy) | ~117° | |

| Dihedral Angle | Br-C1-C2-C(isopropyl) | Varies with conformation |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2), provide a rigorous approach to studying the electronic properties of molecules. researchgate.net

Table 2: Predicted Electronic Properties of this compound from Ab Initio Calculations Note: This data is illustrative and represents typical values that would be obtained for a molecule with this substitution pattern.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -8.5 eV | Relates to electron-donating ability |

| LUMO Energy | ~ -0.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | ~ 8.0 eV | Indicates chemical reactivity and stability mwjscience.com |

| Dipole Moment | ~ 1.5 - 2.5 Debye | Measures overall molecular polarity |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. MD simulations are invaluable for exploring the conformational landscape of flexible molecules by solving Newton's equations of motion for the system. nih.gov

In the case of this compound, the primary sources of conformational flexibility are the rotations around the single bonds connecting the isopropyl and methoxy groups to the benzene ring. An MD simulation would be performed by placing the molecule in a simulated environment (e.g., a solvent box) and running the simulation at a specific temperature. nih.gov The simulation trajectory would provide detailed information on the accessible conformations, the relative populations of different conformers, and the dynamics of interconversion between them. nih.govnih.gov Key parameters such as the radius of gyration and specific dihedral angles would be monitored to characterize the molecule's shape and conformational preferences over time. mdpi.com

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. For aromatic compounds like this compound, a key reaction is electrophilic aromatic substitution.

Theoretical methods, particularly DFT, can be used to predict the most likely site of electrophilic attack on the benzene ring. nih.govfigshare.com This is achieved by calculating the relative energies of the possible sigma-complex (Wheland) intermediates that would be formed upon attack at each available carbon position (C4, C5, and C6). The intermediate with the lowest energy corresponds to the most stable structure, and its formation pathway is predicted to be the most favorable. nih.gov Furthermore, computational methods can locate the precise geometry of the transition state for each pathway and calculate its associated activation energy. The pathway with the lowest activation energy barrier is predicted to be the kinetically favored reaction channel. pnas.org This analysis provides a detailed, mechanistic understanding of the molecule's reactivity.

Structure-Reactivity Relationships Through Computational Models

Computational models can quantify the relationship between a molecule's structure and its chemical reactivity. By analyzing the electronic effects of substituents, these models provide a predictive framework for understanding chemical behavior.

The Hammett equation is a classic example of a linear free-energy relationship used to quantify the influence of meta- and para-substituents on the reactivity of a benzene ring. wikipedia.orglibretexts.org The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through a substituent constant (σ) and a reaction constant (ρ). wikipedia.org The substituent constant, σ, is a measure of the electronic effect (both inductive and resonance) of a particular substituent.

Inductive Effect: The withdrawal or donation of electron density through sigma bonds.

Resonance Effect: The delocalization of electron density through the pi system.

For this compound, we can analyze the directing effects of the substituents based on their known Hammett constants. The methoxy group is in a meta position relative to the open C5 position and ortho to the open C4 position. The isopropyl group is ortho to the C6 position and meta to the C4 position. The bromo group is ortho to the C4 and C6 positions.

-CH(CH₃)₂ (Isopropyl): This alkyl group is a weak inductive electron-donating group (+I).

Table 3: Hammett Substituent Constants (σ) for Relevant Groups Note: These are standard literature values for meta and para positions. Ortho effects are more complex due to steric hindrance. researchgate.net

| Substituent | σ_meta (σm) | σ_para (σp) | Dominant Electronic Effect |

| -Br | +0.39 | +0.23 | Inductive Withdrawal (-I > +R) |

| -OCH₃ | +0.12 | -0.27 | Resonance Donation (+R > -I) utexas.edu |

| -CH(CH₃)₂ | -0.07 | -0.15 | Inductive Donation (+I) |

Steric Hindrance Analysis of Isopropyl Group

The isopropyl group, characterized by its branched structure, plays a significant role in defining the steric environment of the this compound molecule. Steric hindrance refers to the spatial arrangement of atoms or groups that can impede chemical reactions or influence the adoption of specific molecular conformations. In the case of this compound, the bulky nature of the isopropyl group, positioned between the bromo and methoxy substituents on the benzene ring, is a critical determinant of the molecule's three-dimensional shape and reactivity.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to quantify the steric effects of the isopropyl group. These analyses often involve the calculation of steric parameters, which provide a measure of the size and spatial influence of a substituent. For instance, the Taft steric factor (Es) is a parameter that can be computationally estimated to describe the steric influence of a group. The branched nature of the isopropyl group results in a significantly greater steric factor compared to a linear n-propyl group, as the bulk is concentrated closer to the point of attachment to the benzene ring.

Conformational analysis, a key component of steric hindrance investigation, seeks to identify the most stable arrangement of atoms in a molecule. For this compound, the rotation of the isopropyl group around its bond to the benzene ring is a key conformational variable. Computational studies on analogous ortho-substituted isopropylbenzene derivatives, such as carvacrol, have shown that the rotation of the isopropyl group can be restricted, leading to distinct syn and anti conformers with a notable energy barrier to interconversion. mdpi.com This restricted rotation is a direct consequence of the steric interactions between the methyl groups of the isopropyl substituent and the adjacent groups on the aromatic ring. In the context of this compound, similar computational models would predict the energetic landscape of isopropyl group rotation, highlighting the most probable orientations and the energy penalties associated with less favorable ones.

The steric hindrance imparted by the isopropyl group can have a profound impact on the molecule's interactions and reactivity. It can shield adjacent functional groups, influencing the approach of reactants and potentially dictating the regioselectivity of chemical transformations.

Spectroscopic Property Predictions via Computational Chemistry

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic properties of molecules, including this compound. By solving the Schrödinger equation for a given molecular structure, quantum mechanical methods can forecast a range of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies.

The prediction of NMR spectra is a particularly common application of computational chemistry in structural elucidation. nih.gov Methodologies such as Density Functional Theory (DFT) are frequently used to calculate the magnetic shielding tensors of atomic nuclei within a molecule. nih.gov These tensors are then converted into chemical shifts, which can be compared with experimental data to confirm or propose a chemical structure. For this compound, theoretical calculations could predict the 1H and 13C NMR chemical shifts for each unique proton and carbon atom. This would be especially useful in assigning the signals in the aromatic region of the spectrum, which can be complex due to the influence of the bromo, isopropyl, and methoxy substituents.

The following table illustrates a hypothetical set of predicted 13C NMR chemical shifts for this compound, based on general principles of substituent effects in benzene derivatives. Actual computational studies would provide more precise values.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-isopropyl) | 145-150 |

| C2 (C-Br) | 115-120 |

| C3 (C-OCH3) | 155-160 |

| C4 | 120-125 |

| C5 | 125-130 |

| C6 | 110-115 |

| Isopropyl-CH | 30-35 |

| Isopropyl-CH3 | 20-25 |

| Methoxy-CH3 | 55-60 |

Note: This table is illustrative and not based on actual computed data for this compound.

In addition to NMR spectroscopy, computational methods can predict vibrational spectra (infrared and Raman). By calculating the vibrational frequencies corresponding to the normal modes of molecular motion, a theoretical IR spectrum can be generated. This can aid in the assignment of experimental spectral bands to specific functional groups and vibrational modes within the this compound molecule. Such theoretical studies on related molecules like isopropyl alcohol have demonstrated the accuracy of these predictions. researchgate.net

The comparison between computationally predicted and experimentally measured spectra serves as a rigorous test of the proposed molecular structure. Discrepancies between the two can prompt a re-evaluation of the structural assignment or suggest the presence of conformational isomers.

Role of 2 Bromo 1 Isopropyl 3 Methoxybenzene in Advanced Materials and Synthetic Intermediates

Applications as a Building Block in Complex Organic Synthesis

As a functionalized organic molecule, 2-Bromo-1-isopropyl-3-methoxybenzene serves as a foundational component for the bottom-up assembly of more complex molecular structures. nih.gov The presence of the bromine atom is particularly crucial, as it provides a reactive site for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to modern organic synthesis.

Scaffold for Multi-Functionalized Arene Derivatives

The structure of this compound is an ideal scaffold for creating multi-functionalized arene derivatives. The bromo substituent acts as a versatile anchor for introducing new functional groups through transition-metal-catalyzed cross-coupling reactions. uzh.chresearchgate.net This strategic placement of a reactive halogen allows chemists to selectively build molecular complexity.

The isopropyl and methoxy (B1213986) groups on the ring are not merely passive substituents; they exert significant electronic and steric influence on the reactivity of the aromatic core. The methoxy group is an ortho-, para-director, activating the ring towards certain reactions, while the bulky isopropyl group can sterically hinder adjacent positions, thereby directing incoming reagents to specific sites. This interplay allows for a high degree of regioselectivity in subsequent functionalization steps.

A primary application of bromoarenes like this compound is in palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of synthetic chemistry for their ability to form new carbon-carbon bonds with high efficiency and selectivity. For instance, converting the bromo-derivative into an aromatic boric acid derivative opens pathways to a vast array of novel compounds. nih.gov

Below is a table summarizing potential cross-coupling reactions for which this compound could serve as a substrate, based on established methods for bromoarenes.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki Coupling | Organoboron Reagent (e.g., Ar'-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | C(sp²)-C(sp²) |

| Heck Coupling | Alkene (e.g., R-CH=CH₂) | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base | C(sp²)-C(sp²) |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Base (e.g., NEt₃) | C(sp²)-C(sp) |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Pd Catalyst + Ligand (e.g., BINAP) | C(sp²)-N |

| Stille Coupling | Organostannane Reagent (e.g., Ar'-SnBu₃) | Pd(PPh₃)₄ | C(sp²)-C(sp²) |

This table represents common, established cross-coupling reactions for bromoarenes and is intended to illustrate the synthetic potential of this compound.

Precursor in Natural Product Synthesis Analogs

Substituted aromatic rings are ubiquitous structural motifs in a vast range of natural products. While direct use of this compound in the total synthesis of a specific natural product is not prominently documented, its utility as a precursor for creating synthetic analogs is significant. Analogs are structurally similar compounds that are synthesized to explore structure-activity relationships or to develop derivatives with improved properties.

The synthesis of analogs often involves the systematic modification of a core structure. By using this compound as a starting material, researchers can introduce a variety of substituents at the bromine position via the cross-coupling reactions mentioned previously. This allows for the rapid generation of a library of compounds where the functionality at one position of the substituted benzene (B151609) ring is varied, while the core isopropyl-methoxy-benzene structure is maintained. This approach is invaluable in fields like medicinal chemistry and materials science for optimizing molecular function.

Contributions to Polymer Science and Material Chemistry

The unique electronic and steric properties of this compound make it a compound of interest for the development of new polymers and advanced organic materials. Its incorporation into larger molecular or macromolecular systems can impart specific, desirable characteristics.

Incorporation into Polymer Backbones

Functionalized aromatic compounds are frequently used as monomers in the synthesis of high-performance polymers. The bromo-functional group on this compound can be leveraged for polymerization reactions. For example, through reactions like Suzuki polycondensation, the molecule could be coupled with a diboronic acid to form a conjugated polymer.

Alternatively, the bromo-group can be chemically transformed into a polymerizable functional group, such as a vinyl or styrenic moiety. Subsequent radical polymerization or copolymerization of this new monomer would incorporate the isopropyl-methoxy-benzene unit as a pendant group on the polymer backbone. nih.govresearchgate.net The presence of the bulky isopropyl group and the polar methoxy group within the polymer structure would influence key material properties.

Potential Influence of the Monomer Unit on Polymer Properties:

| Feature of Monomer Unit | Potential Effect on Polymer Property |

| Bulky Isopropyl Group | Increases chain stiffness, raises the glass transition temperature (Tg), and can disrupt packing to increase solubility. |

| Polar Methoxy Group | Can enhance adhesion, alter solubility in polar solvents, and influence the polymer's dielectric properties. |

| Aromatic Ring | Contributes to thermal stability and rigidity of the polymer backbone. |

Research on the copolymerization of other halogen and methoxy ring-substituted propenoates demonstrates that such monomers can be effectively incorporated into polymer chains using radical initiation, leading to materials with tailored thermal properties. nih.govresearchgate.net

Role in Organic Semiconductor Development

The development of organic semiconductors is a rapidly advancing field, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these materials is intrinsically linked to the molecular structure of the organic compounds used.

While specific research on this compound in this context is limited, its structural features suggest potential utility. The substituted benzene core is a fundamental unit in many organic semiconductors. The electron-donating methoxy group can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for tuning the electronic and optical properties of the material. The bulky isopropyl group can influence the solid-state packing and morphology of thin films, which in turn affects charge carrier mobility. Furthermore, the bromo-group serves as a synthetic handle to build up larger, more complex conjugated systems that are essential for semiconductor function.

Influence on Liquid Crystal Properties

Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. Their molecular design requires a careful balance of molecular shape, polarity, and intermolecular interactions. Aromatic cores are central to the design of many liquid crystalline compounds (mesogens).

The structure of this compound contains elements that could be used to design new liquid crystals. The rigid benzene ring can act as a core mesogenic unit. The presence of substituents with different polarities (bromo and methoxy) can create a molecular dipole, which is important for the formation of certain liquid crystal phases. researchgate.net The bulky isopropyl group would strongly influence the molecular shape, potentially disrupting close packing and favoring the formation of nematic or smectic phases over a crystalline solid state. By using the bromo-group to attach longer alkyl chains or other aromatic units, molecules based on this scaffold could be elaborated into functional liquid crystal materials. researchgate.net

Development of Novel Methodologies for Organic Synthesis

Research explicitly utilizing this compound to establish new synthetic methods is not documented in publicly accessible scientific databases. While many substituted bromo-methoxybenzene derivatives serve as crucial precursors in various synthetic applications, the specific utility of this compound in pioneering new reaction pathways or methodologies has not been a subject of published research. Studies on related compounds often focus on their incorporation into larger molecules rather than the development of a new fundamental synthetic process.

Investigation as a Model Compound for Understanding Aromatic Substitution Patterns

There are no available studies that employ this compound as a model substrate to investigate the directing effects of the bromo, isopropyl, and methoxy groups in electrophilic or nucleophilic aromatic substitution reactions. Understanding such substitution patterns is fundamental in organic chemistry for predicting regioselectivity. However, the scientific community has not published research that specifically uses this molecule to elucidate these theoretical principles or to provide experimental data on the electronic and steric influences of its particular arrangement of substituents.

Future Research Directions and Unexplored Avenues for 2 Bromo 1 Isopropyl 3 Methoxybenzene

Sustainable and Green Chemistry Approaches to Synthesis

Traditional methods for the synthesis of halogenated aromatic compounds often rely on hazardous reagents and generate significant waste. Future research should prioritize the development of environmentally benign synthetic routes to 2-Bromo-1-isopropyl-3-methoxybenzene and its derivatives.

Key areas of investigation include:

Alternative Brominating Agents: Moving away from elemental bromine, which is highly toxic and corrosive, is a primary goal. wordpress.com Research into using N-bromosuccinimide (NBS) is a promising alternative as it is a solid and easier to handle. wordpress.com Further exploration of catalytic systems, perhaps using mandelic acid in aqueous conditions, could enhance the green profile of the bromination step. digitellinc.com

Solvent Selection: The use of safer, renewable solvents is a cornerstone of green chemistry. researchgate.net Investigating the synthesis in water or bio-derived solvents instead of traditional chlorinated organic solvents would significantly reduce the environmental impact. researchgate.netmdpi.com

Catalyst-Free or Metal-Free Reactions: Designing synthetic pathways that eliminate the need for heavy metal catalysts is highly desirable. mdpi.commdpi.com Approaches like hypervalent iodine-mediated reactions could provide a metal-free route for constructing related molecular scaffolds. mdpi.com

A comparison of traditional versus potential green synthesis approaches is summarized below.

| Feature | Traditional Approach | Green Chemistry Approach |

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), HBr/H₂O₂ |

| Solvent | Chlorinated Solvents (e.g., CCl₄, CHCl₃) | Water, Ethanol, or solvent-free conditions researchgate.net |

| Catalyst | Lewis Acids (e.g., FeBr₃) | Organocatalysts (e.g., mandelic acid) digitellinc.com, metal-free systems mdpi.com |

| Byproducts | Strong acids, hazardous waste | Succinimide, water wordpress.com |

Catalyst Development for Novel Transformations

The bromine atom in this compound is a versatile handle for a wide range of cross-coupling reactions. However, the significant steric hindrance imposed by the adjacent isopropyl group presents a formidable challenge for many standard catalytic systems. Future research will need to focus on developing highly active and sterically tolerant catalysts.

Promising research directions include:

Ligand Design for Palladium Catalysis: The development of bulky, electron-rich phosphine (B1218219) ligands has been crucial for facilitating challenging cross-coupling reactions. For a sterically demanding substrate like this compound, ligands such as AntPhos, which have unique structural properties, could be explored to overcome issues like β-hydride elimination that often plague aryl-alkyl couplings. rsc.org

Nickel and Gold Catalysis: Investigating alternative metal catalysts is another important avenue. Nickel-catalyzed reactions, particularly those driven by electrochemistry, are emerging as powerful methods for arylations and may offer different reactivity profiles compared to palladium. rsc.org Similarly, gold-catalyzed cross-couplings could provide novel pathways for C-H activation and arylation. researchgate.net

Carbonylative Couplings: Developing catalysts for carbonylative α-arylation could transform the compound into valuable aryl 1,3-diketone building blocks. Mechanistic studies suggest that the catalytic cycle for such reactions can differ from classical mechanisms, indicating a rich area for catalyst optimization. nih.gov

| Catalyst System | Target Transformation | Potential Advantages for this Substrate |

| Pd-AntPhos | Suzuki-Miyaura Aryl-Alkyl Coupling | High reactivity for sterically hindered substrates, overcomes β-hydride elimination. rsc.org |

| Electrochemical Ni-catalysis | Homo- and Cross-Coupling | Operates at room temperature, uses air-stable catalysts. rsc.org |

| [Pd(dba)₂]/DPPP | Carbonylative α-Arylation | Access to complex diketone structures. nih.gov |

| Photosensitized Gold Catalysis | C-H Arylation | Potential for non-directed C-H functionalization. researchgate.net |

Advanced Mechanistic Elucidation through Isotopic Labeling and Kinetic Studies

A deep understanding of reaction mechanisms is essential for optimizing existing transformations and discovering new ones. For reactions involving this compound, advanced mechanistic studies can shed light on the influence of its unique substitution pattern on reaction pathways.

Future studies could involve:

Kinetic Isotope Effects (KIEs): Using isotopic labeling, where an atom is replaced by its isotope (e.g., ¹²C with ¹³C), is a powerful tool for determining the rate-determining step of a reaction. wikipedia.orgresearchgate.net For instance, in a Suzuki-Miyaura reaction, a significant ¹³C KIE at the carbon-bromine bond can confirm that oxidative addition is the first irreversible step in the catalytic cycle. nih.gov

Kinetic Analysis: Detailed kinetic studies can reveal the roles of different components in a reaction, such as the base or the alkene in a Heck reaction. researchgate.net Comparing competing and non-competing reactions can help identify fast and slow steps within a catalytic cycle. researchgate.net For palladium-catalyzed couplings, kinetic analysis can also help distinguish between different catalyst resting states and turnover-limiting steps, which can be influenced by the nature of the coupling partners. nih.gov

Computational and Spectroscopic Studies: Combining experimental data with DFT (Density Functional Theory) computational studies can provide atomistic insight into transition state structures. rsc.orgnih.gov In-situ spectroscopic techniques, like ³¹P and ¹³C NMR, can be used to identify key intermediates in the catalytic cycle. nih.gov

Exploration of Self-Assembly and Supramolecular Chemistry